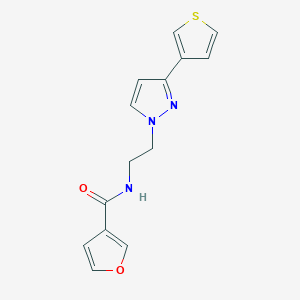

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

説明

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a thiophen-3-yl group. The pyrazole is connected via an ethyl linker to a furan-3-carboxamide moiety. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₄H₁₃N₃O₂S (molecular weight: ~287.34 g/mol), analogous to structurally related compounds .

特性

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-14(11-2-7-19-9-11)15-4-6-17-5-1-13(16-17)12-3-8-20-10-12/h1-3,5,7-10H,4,6H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKSJUYOJUSVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=CSC=C2)CCNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the thiophene and furan rings through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure consistent quality of the final product.

化学反応の分析

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

科学的研究の応用

Medicinal Chemistry

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has shown potential in various therapeutic applications:

- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects in vivo. For instance, studies indicate that derivatives with comparable structures can effectively inhibit carrageenan-induced paw edema in animal models, suggesting potential use in treating inflammatory conditions .

- Anticancer Properties : Preliminary research indicates that this compound may exhibit anticancer activity. Compounds with similar structural features have been reported to influence apoptosis pathways and inhibit cancer cell proliferation. For example, derivatives have shown efficacy against various cancer cell lines by inhibiting tubulin polymerization .

Biochemical Studies

The compound serves as a valuable probe for studying biochemical pathways:

- Enzyme Inhibition : N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide primarily targets enzymes such as acetylcholinesterase and butyrylcholinesterase. Inhibition of these enzymes affects the cholinergic system, which is crucial for neurotransmission .

Case Study 1: Anti-inflammatory Effects

In a study involving N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, researchers observed a marked reduction in inflammation markers in rats treated with the compound compared to control groups receiving standard anti-inflammatory medication .

Case Study 2: Anticancer Potential

Another investigation highlighted the compound's ability to induce apoptosis in human cancer cell lines through caspase activation pathways. The study concluded that further exploration into its mechanism could pave the way for new cancer therapies .

作用機序

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

類似化合物との比較

Research Implications and Gaps

- Structural Optimization : The furan-3-carboxamide motif warrants exploration in receptor-binding assays to compare efficacy with furan-2 and benzamide derivatives.

- Synthetic Challenges : Low yields in related compounds underscore the need for improved coupling or purification methods.

- Data Limitations : Physicochemical data (e.g., melting points, logP) for the target compound are unavailable, limiting direct comparisons.

生物活性

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring, a thiophene moiety, and a pyrazole structure. This combination is known to enhance its interaction with various biological targets.

- Molecular Formula : CHNOS

- Molecular Weight : 284.33 g/mol

Anticancer Activity

Studies have shown that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Case Study : A recent study evaluated the cytotoxic effects of similar pyrazole derivatives on human cancer cell lines (A549, HCT116). The tested compounds demonstrated varying degrees of cytotoxicity with IC values indicating moderate to high activity against these cell lines .

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| 7f | A549 | 193.93 |

| 7b | HCT116 | 208.58 |

| 7c | HT-29 | 238.14 |

Anti-inflammatory Properties

The anti-inflammatory potential of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has been investigated. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses.

- Research Findings : In vitro studies indicated that similar compounds reduced the levels of TNF-alpha and IL-6 in activated macrophages, highlighting their potential as anti-inflammatory agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been documented to exhibit activity against various bacterial strains.

- Evidence : Research has shown that related compounds demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide to act as an antimicrobial agent .

The biological activity of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Cytokine Production : By affecting signaling pathways, it may reduce inflammation through decreased cytokine production.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。